

Assessing the In Vitro Kinetic Isotope Effect of Darolutamide-d4: A Comparative Guide

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Compound of Interest

Compound Name: Darolutamide-d4

Cat. No.: B15544227

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro metabolic profile of Darolutamide and its deuterated analog, **Darolutamide-d4**. The central focus is the kinetic isotope effect (KIE) resulting from the strategic replacement of four hydrogen atoms with deuterium on the Darolutamide molecule. This substitution is hypothesized to attenuate the rate of oxidative metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4).

While direct comparative experimental data for **Darolutamide-d4** is not publicly available, this guide presents a scientifically grounded, hypothetical comparison based on established principles of drug metabolism and the known metabolic pathways of Darolutamide. The provided experimental data is illustrative of expected outcomes from in vitro assays.

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. In drug metabolism, substituting a hydrogen atom with its heavier, stable isotope, deuterium, can lead to a significant decrease in the rate of reactions that involve the cleavage of the carbon-hydrogen (C-H) bond.^{[1][2]} This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower zero-point energy, making it stronger and more difficult to break.^[3]

For drugs metabolized by oxidative enzymes like the Cytochrome P450 (CYP) family, if the C-H bond cleavage is the rate-determining step in the metabolic pathway, deuteration at that specific position can slow down the drug's metabolism.[4][5][6] This can lead to a longer half-life, increased drug exposure, and potentially a more favorable pharmacokinetic profile.

Darolutamide is primarily metabolized by CYP3A4-mediated oxidation to its major active metabolite, keto-darolutamide.[3][7][8][9] This metabolic pathway presents a key opportunity for leveraging the kinetic isotope effect to enhance the drug's metabolic stability.

Comparative In Vitro Assessment: Darolutamide vs. Darolutamide-d4

This section presents a hypothetical yet plausible comparison of the in vitro metabolic properties of Darolutamide and **Darolutamide-d4**. The proposed sites for deuteration in **Darolutamide-d4** are on the methyl group and the adjacent methylene group of the propan-2-yl linker, as these are likely positions for initial oxidative attack by CYP3A4 leading to the formation of keto-darolutamide.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compound	In Vitro Half-life ($t_{1/2}$, min)	Intrinsic Clearance (CL _{int} , $\mu\text{L}/\text{min}/\text{mg}$ protein)
Darolutamide	25.7	27.0
Darolutamide-d4 (Hypothetical)	68.2	10.2

Note: Data is hypothetical and for illustrative purposes.

Table 2: Rate of Keto-Darolutamide Formation in Human Liver Microsomes

Compound	Rate of Metabolite Formation (pmol/min/mg protein)
Darolutamide	158.3
Darolutamide-d4 (Hypothetical)	65.1

Note: Data is hypothetical and for illustrative purposes.

Table 3: Comparative CYP3A4 Inhibition Profile

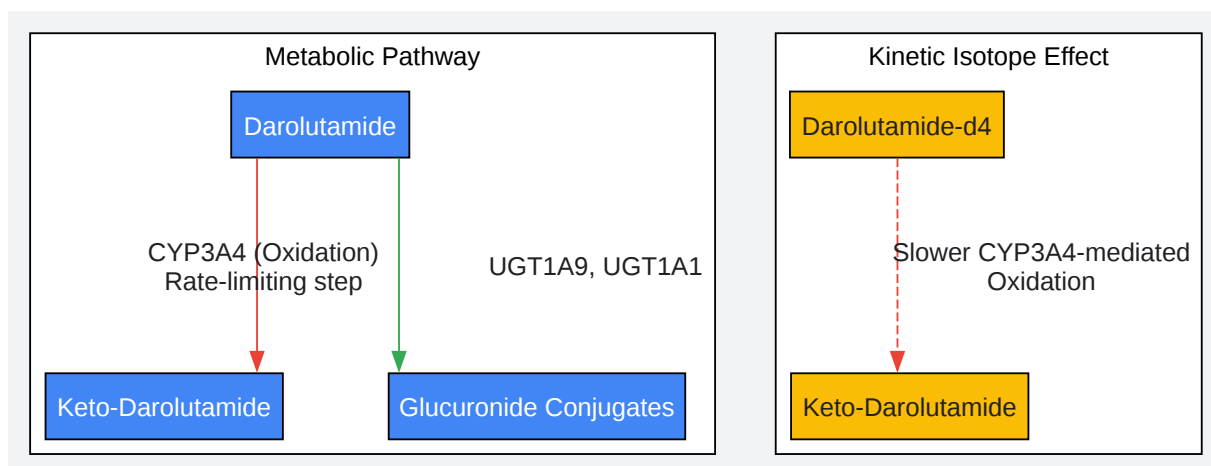
Compound	CYP3A4 IC50 (μM)
Darolutamide	> 50
Darolutamide-d4 (Hypothetical)	> 50

Note: Data is hypothetical and for illustrative purposes. Since deuteration is not expected to alter the fundamental interaction with the enzyme's active site, the inhibitory potential is predicted to be similar.

Visualizing Metabolic Pathways and Experimental Workflows

Darolutamide Metabolism and the Impact of Deuteration

The following diagram illustrates the primary metabolic pathway of Darolutamide and the hypothesized impact of deuteration on the rate-limiting step.

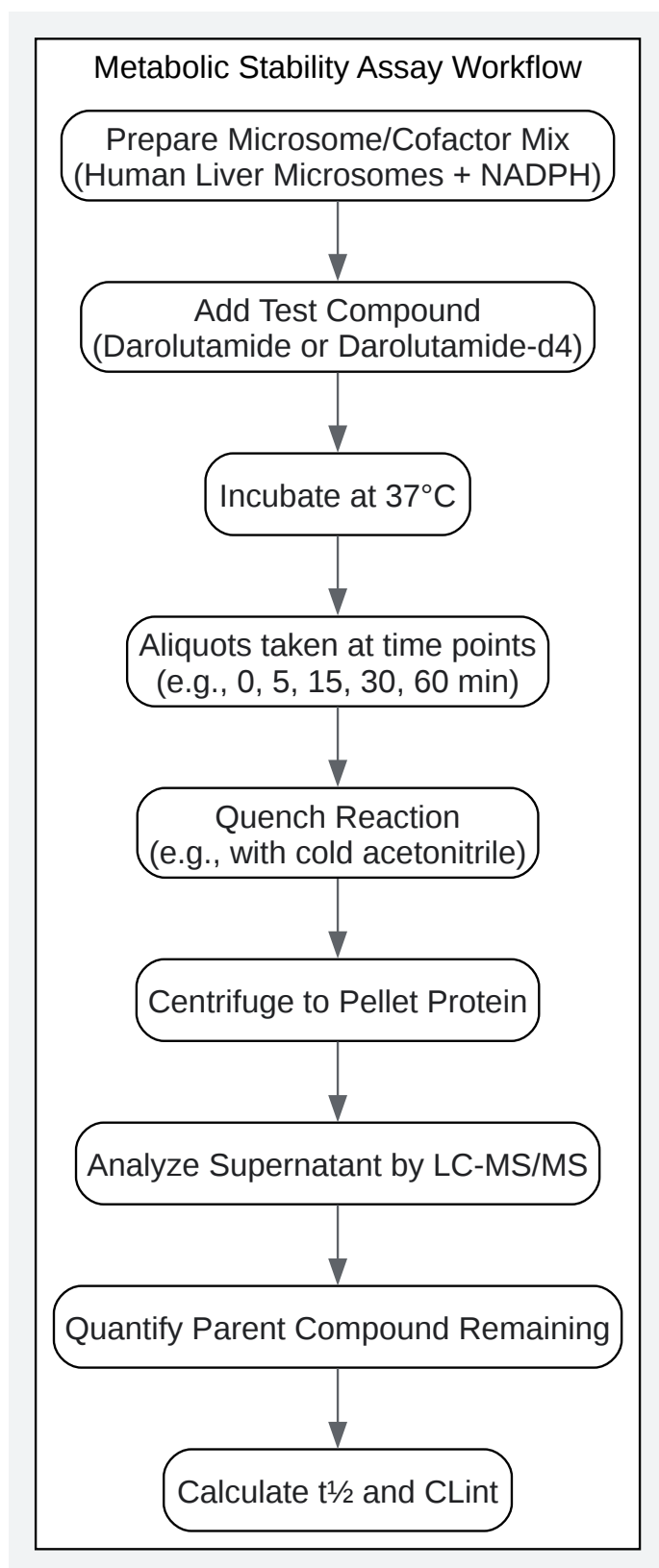


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Caption: Metabolic pathway of Darolutamide and the KIE of **Darolutamide-d4**.

Experimental Workflow for Assessing In Vitro Metabolic Stability

This diagram outlines the typical workflow for a metabolic stability assay in human liver microsomes.



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Caption: Workflow for in vitro metabolic stability assay.

Detailed Experimental Protocols

Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) of Darolutamide and **Darolutamide-d4**.

Materials:

- Darolutamide and **Darolutamide-d4**
- Pooled human liver microsomes (HLM)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Ice-cold acetonitrile for quenching
- 96-well plates
- LC-MS/MS system

Protocol:

- Prepare a stock solution of the test compounds (Darolutamide and **Darolutamide-d4**) in a suitable organic solvent (e.g., DMSO).
- In a 96-well plate, add the HLM suspension and the NADPH regenerating system in phosphate buffer.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the test compound to the wells. The final concentration of the test compound should be low (e.g., 1 μ M) to be below the Michaelis-Menten constant (K_m).
- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile to stop the reaction.

- Centrifuge the plate to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
- Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the elimination rate constant (k).
- Calculate the half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
- Calculate the intrinsic clearance (CL_{int}) using the formula: $CL_{int} = (0.693 / t_{1/2}) * (\text{incubation volume} / \text{protein amount})$.

Rate of Keto-Darolutamide Formation

Objective: To compare the rate of formation of the primary metabolite, keto-darolutamide, from Darolutamide and **Darolutamide-d4**.

Protocol: This assay follows the same procedure as the metabolic stability assay. However, the LC-MS/MS method will be optimized to quantify the formation of keto-darolutamide over time. A standard curve for keto-darolutamide will be used for accurate quantification. The rate of metabolite formation is determined from the initial linear phase of the metabolite concentration versus time plot.

CYP3A4 Inhibition Assay (IC₅₀ Determination)

Objective: To assess and compare the potential of Darolutamide and **Darolutamide-d4** to inhibit CYP3A4 activity.

Materials:

- Recombinant human CYP3A4 enzyme
- A specific CYP3A4 substrate (e.g., midazolam)
- NADPH regenerating system
- Test compounds (Darolutamide and **Darolutamide-d4**) at various concentrations

- A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole)
- LC-MS/MS system

Protocol:

- Incubate the recombinant CYP3A4 enzyme with a range of concentrations of the test compound (or positive control) in the presence of the NADPH regenerating system at 37°C for a short pre-incubation period.
- Initiate the reaction by adding the CYP3A4 substrate (e.g., midazolam).
- Allow the reaction to proceed for a fixed time.
- Terminate the reaction with a quenching solution (e.g., cold acetonitrile).
- Analyze the samples by LC-MS/MS to quantify the formation of the substrate's metabolite (e.g., 1'-hydroxymidazolam).
- Calculate the percentage of inhibition of CYP3A4 activity at each concentration of the test compound relative to a vehicle control.
- Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

Conclusion

The strategic deuteration of Darolutamide to create **Darolutamide-d4** is projected to significantly enhance its metabolic stability by slowing down CYP3A4-mediated oxidation, the primary metabolic clearance pathway. This is expected to result in a longer in vitro half-life and a reduced rate of formation of the keto-darolutamide metabolite. The in vitro inhibitory potential against CYP3A4 is not expected to be altered. These hypothetical findings, based on the well-established principle of the kinetic isotope effect, underscore the potential of **Darolutamide-d4** as a pharmacokinetically improved therapeutic agent. Further in vitro and in vivo studies are warranted to confirm these projections.

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